[(2,4-DIMETHOXYPHENYL)CARBAMOYL]METHYL 3,4,5-TRIMETHOXYBENZOATE
CAS No.: 1004724-00-8
Cat. No.: VC5825209
Molecular Formula: C20H23NO8
Molecular Weight: 405.403
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1004724-00-8 |
|---|---|
| Molecular Formula | C20H23NO8 |
| Molecular Weight | 405.403 |
| IUPAC Name | [2-(2,4-dimethoxyanilino)-2-oxoethyl] 3,4,5-trimethoxybenzoate |
| Standard InChI | InChI=1S/C20H23NO8/c1-24-13-6-7-14(15(10-13)25-2)21-18(22)11-29-20(23)12-8-16(26-3)19(28-5)17(9-12)27-4/h6-10H,11H2,1-5H3,(H,21,22) |
| Standard InChI Key | ZQHPFTMQKGWTTI-UHFFFAOYSA-N |
| SMILES | COC1=CC(=C(C=C1)NC(=O)COC(=O)C2=CC(=C(C(=C2)OC)OC)OC)OC |
Introduction
Structural Characteristics and Nomenclature
[(2,4-Dimethoxyphenyl)carbamoyl]methyl 3,4,5-trimethoxybenzoate belongs to the class of aromatic esters with carbamate functionalities. Its IUPAC name derives from the parent benzoic acid and carbamoyl substituents:
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Systematic Name: Methyl 3,4,5-trimethoxybenzoate-[(2,4-dimethoxyphenyl)carbamoyl]methyl ester
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Molecular Formula:
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Molecular Weight: 405.403 g/mol
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CAS Registry Number: 1004724-00-8
The compound comprises two distinct aromatic moieties:
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A 3,4,5-trimethoxybenzoate group, characterized by three methoxy (-OCH) substituents at positions 3, 4, and 5 on the benzene ring.
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A (2,4-dimethoxyphenyl)carbamoyl group, featuring a carbamate (-NHCOO-) linkage to a 2,4-dimethoxy-substituted benzene ring.
This structural complexity enhances its potential as a scaffold in drug design, particularly for targeting enzymes or receptors with hydrophobic binding pockets.
| Property | Target Compound (CAS 1004724-00-8) | Chlorinated Analog (CAS 1296472-89-3) |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 405.403 g/mol | 439.8 g/mol |
| Key Structural Difference | H at position 5 (phenyl ring) | Cl at position 5 (phenyl ring) |
The chlorine atom in the analog increases molecular weight by ~34.4 g/mol and may enhance electrophilic reactivity .
Physicochemical Properties
Limited experimental data exist for the target compound, but properties can be extrapolated from related structures:
Predicted Properties
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Solubility: Moderate solubility in polar aprotic solvents (e.g., DMSO, dimethylformamide) due to methoxy groups enhancing polarity.
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LogP (Partition Coefficient): Estimated ~2.8–3.5, indicating moderate lipophilicity suitable for membrane permeability.
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Melting Point: Likely 100–120°C, inferred from methyl 3,4,5-trimethoxybenzoate (82–84°C) .
Spectroscopic Characteristics
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IR Spectroscopy: Expected peaks at 1730 cm (ester C=O), 1680 cm (carbamate C=O), and 1250 cm (C-O of methoxy groups).
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NMR:
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: δ 3.8–4.0 ppm (methoxy protons), δ 6.5–7.5 ppm (aromatic protons).
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: δ 165–170 ppm (carbonyl carbons), δ 55–60 ppm (methoxy carbons).
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Applications in Research and Industry
Pharmaceutical Intermediates
The compound’s methoxy-rich structure aligns with bioactive molecules in oncology and neurology. For example:
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Trimebutine Impurity Standard: Methyl 3,4,5-trimethoxybenzoate (CAS 1916-07-0) is used as a reference standard in quality control for antispasmodic drugs .
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Antimicrobial Agents: Chlorinated analogs (e.g., CAS 1296472-89-3) exhibit enhanced antibacterial activity, suggesting potential derivatization pathways .
Organic Synthesis Building Block
The carbamate linkage serves as a versatile handle for further functionalization, enabling:
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Peptide mimetics via urea bond formation.
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Polymer precursors through radical polymerization initiators.
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